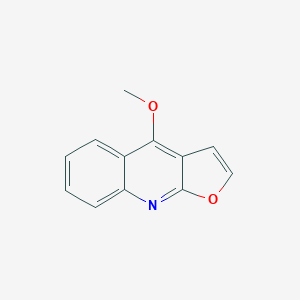

Dictamnine

Vue d'ensemble

Description

La dictamnine est un alcaloïde naturel isolé de la racine de Dictamnus dasycarpus Turcz, une plante appartenant à la famille des Rutacées . C'est un alcaloïde furoquinoléine connu pour son large éventail de propriétés pharmacologiques, notamment des activités antimicrobiennes, antivirales, mutagènes, cytotoxiques et anticancéreuses . La this compound est traditionnellement utilisée en médecine chinoise pour ses effets thérapeutiques.

Mécanisme D'action

Target of Action

Dictamnine, a naturally occurring small-molecule furoquinoline alkaloid, has been found to interact with several targets. It acts as an inhibitor of the receptor tyrosine kinase c-Met . This receptor is a key player in various cellular processes, including cell growth, survival, and migration .

Mode of Action

This compound suppresses the growth of lung cancer cells by inhibiting the phosphorylation and activation of c-Met . This interaction attenuates the activation of the PI3K/AKT/mTOR and MAPK signaling pathways, which are crucial for cell proliferation and survival .

Biochemical Pathways

This compound affects several biochemical pathways. It downregulates the PI3K/AKT/mTOR and MAPK signaling pathways, which are involved in cell growth, survival, and migration . This compound also impairs lipid metabolism and aggravates oxidative stress . It up-regulates glutathione S transferase a1 (GSTA1) and Bax/Bcl-2 ratio and down-regulates antioxidative enzymes superoxide dismutase (SOD), catalase, and glutathione peroxidase 1 (GPx-1) .

Pharmacokinetics

The pharmacokinetics of this compound have been studied using ultra-high performance liquid chromatography-tandem mass spectrometry . This method quantifies the concentration of this compound in rat plasma and tissues, providing insights into its absorption, distribution, metabolism, and excretion .

Result of Action

This compound’s action results in several molecular and cellular effects. It induces hepatotoxicity in mice, characterized by increased serum aspartate aminotransferase (AST) activity, total bilirubin (TBIL), and direct bilirubin (DBIL) levels . Histological analysis reveals that this compound causes hepatocyte vesicular steatosis . In lung cancer cells, this compound suppresses growth and attenuates the activation of key signaling pathways .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the hepatotoxicity of this compound is modulated by CYP3A4, an enzyme involved in drug metabolism

Analyse Biochimique

Biochemical Properties

Dictamnine has been found to interact with various enzymes and proteins. It suppresses the growth of lung cancer cells in vitro and in vivo by attenuating the activation of PI3K/AKT/mTOR and mitogen-activated protein kinase (MAPK) signaling pathways. This is achieved by inhibiting the phosphorylation and activation of receptor tyrosine kinase c-Met .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to suppress the growth of lung cancer cells . In another study, this compound was found to inhibit the adhesion to and invasion of Uropathogenic Escherichia Coli (UPEC) to urothelial cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits the phosphorylation and activation of receptor tyrosine kinase c-Met, thereby downregulating the PI3K/AKT/mTOR and MAPK signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to decrease cell viability in a dose-dependent manner after treatment for 48 hours .

Dosage Effects in Animal Models

In animal models, a high dose of this compound significantly increases serum aspartate aminotransferase (AST) activity, total bilirubin (TBIL), and direct bilirubin (DBIL) levels, the relative liver weight and liver/brain weight ratio .

Metabolic Pathways

This compound is involved in various metabolic pathways. The expressed genes, proteins, and metabolites exhibited strong associations with lipid metabolism disorder and oxidative stress .

Transport and Distribution

A study has developed a method to quantify the concentration of this compound in rat plasma and tissues for the in vivo pharmacokinetics, tissue distribution, and excretion study .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La dictamnine peut être synthétisée par diverses méthodes. Une approche courante implique l'arylation directe catalysée par le rhodium de la furopyridine . Cette méthode utilise un système Rh2(OAc)4/IMes•HCl pour favoriser l'installation chimiosélective de groupes aryles en position 2 de la furo[2,3-b]pyridine, produisant des dérivés de this compound aux effets cardiaques améliorés .

Méthodes de production industrielle

La production industrielle de la this compound implique souvent l'extraction de l'écorce de racine de Dictamnus dasycarpus. Le processus d'extraction comprend généralement l'utilisation de solvants tels que l'éthanol ou le méthanol pour obtenir l'extrait brut, suivi d'étapes de purification pour isoler la this compound .

Analyse Des Réactions Chimiques

Types de réactions

La dictamnine subit diverses réactions chimiques, notamment :

Substitution : Le composé peut subir des réactions de substitution, telles que l'installation de groupes aryles par arylation directe catalysée par le rhodium.

Réactifs et conditions courants

Oxydation : Le permanganate de potassium est couramment utilisé comme agent oxydant.

Substitution : Des catalyseurs au rhodium, tels que Rh2(OAc)4, sont utilisés pour les réactions d'arylation directe.

Produits principaux

Oxydation : L'acide dictamnique est un produit principal formé de l'oxydation de la this compound.

Substitution : Les dérivés de this compound arylés sont les principaux produits formés par des réactions de substitution.

Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Biologie : Le composé a été étudié pour ses activités antimicrobiennes et antivirales.

Médecine : La this compound présente des activités cytotoxiques et anticancéreuses, ce qui en fait un candidat potentiel pour le traitement du cancer.

Industrie : Les propriétés insecticides de la this compound la rendent utile dans les applications agricoles.

Mécanisme d'action

La this compound exerce ses effets par le biais de diverses cibles et voies moléculaires. Par exemple, elle réduit l'expression de UPIa dans les cellules épithéliales de la vessie, ce qui peut contribuer à prévenir les infections des voies urinaires en réduisant l'adhésion et l'invasion d'Escherichia coli uropathogène . De plus, les effets cytotoxiques de la this compound sont liés à sa capacité à induire l'apoptose dans les cellules cancéreuses .

Applications De Recherche Scientifique

Dictamnine has a wide range of scientific research applications:

Biology: The compound has been studied for its antimicrobial and antiviral activities.

Medicine: This compound exhibits cytotoxic and anticancer activities, making it a potential candidate for cancer treatment.

Industry: This compound’s insecticidal properties make it useful in agricultural applications.

Comparaison Avec Des Composés Similaires

La dictamnine fait partie de la famille des alcaloïdes furoquinoléines, qui comprend des composés similaires tels que la skimmianine, la γ-fagarine et l'évolitrine . Ces composés partagent des structures chimiques et des propriétés pharmacologiques similaires. La this compound est unique en raison de ses fortes propriétés phototoxiques et photomutagènes . La skimmianine, par exemple, est connue pour sa forte activité inhibitrice de l'acétylcholinestérase , tandis que la this compound est plus souvent associée à ses activités antimicrobiennes et anticancéreuses .

Liste de composés similaires

- Skimmianine

- γ-Fagarine

- Evolitrine

- Pteliene

Activité Biologique

Dictamnine, a furoquinoline alkaloid derived from the plant Dictamnus dasycarpus, has garnered attention for its diverse biological activities, particularly in the fields of oncology and toxicology. This article explores the various aspects of this compound's biological activity, including its anticancer properties, hepatotoxicity, and metabolic pathways.

1. Anticancer Activity

Recent studies have highlighted this compound's potential as an anticancer agent. It exhibits multiple mechanisms of action that contribute to its efficacy against various cancer types.

- Inhibition of HIF-1α and Slug : this compound significantly reduces the protein levels of hypoxia-inducible factor 1-alpha (HIF-1α) and Slug, which are crucial for tumor progression and epithelial-mesenchymal transition (EMT). This inhibition leads to decreased cell migration and invasion in cancer cell lines such as HCT116 .

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating key signaling pathways. It activates caspases and alters the Bax/Bcl-2 ratio, leading to programmed cell death .

In Vivo Studies

In xenograft models, this compound treatment resulted in significant tumor growth inhibition, providing evidence for its potential use in cancer therapy. The compound's effects were observed to be dose-dependent, with higher concentrations yielding more pronounced antitumor effects .

2. Hepatotoxicity

While this compound shows promise as an anticancer agent, it is also associated with hepatotoxic effects, particularly at high doses.

Toxicological Findings

- Liver Damage Indicators : In studies involving female mice treated with high doses (15 mg/kg/day), there was a marked increase in serum aspartate aminotransferase (AST) levels, indicating liver damage. Histological analysis revealed vesicular steatosis in hepatocytes .

- Oxidative Stress : The compound induced oxidative stress and early hepatic apoptosis by upregulating pro-apoptotic factors while downregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

3. Metabolic Pathways

Understanding the metabolic fate of this compound is crucial for assessing its therapeutic potential and safety profile.

Metabolism Studies

Recent research identified several metabolites of this compound through advanced techniques like high-performance liquid chromatography coupled with mass spectrometry. Key metabolic pathways include:

Nine metabolites were detected in urine, plasma, and fecal samples from treated mice, with two being novel findings. This information is vital for understanding how this compound is processed in the body and its potential interactions with other compounds.

4. Summary of Biological Activities

The following table summarizes the key biological activities of this compound:

5. Case Studies

Several case studies have documented the effects of this compound on various cell lines:

- HCT116 Cell Line : this compound treatment led to reduced proliferation rates and increased apoptosis compared to untreated controls .

- HeLa Cell Line : In vitro assays demonstrated significant anti-proliferative activity against HeLa cells, suggesting its potential application in cervical cancer treatment .

Propriétés

IUPAC Name |

4-methoxyfuro[2,3-b]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c1-14-11-8-4-2-3-5-10(8)13-12-9(11)6-7-15-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIONIXOBNMDJFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=COC2=NC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041012 | |

| Record name | Dictamnine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

484-29-7 | |

| Record name | Dictamnine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=484-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dictamnine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dictamnine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 484-29-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICTAMNINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQZ3798D0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary cellular target of dictamnine's phototoxicity?

A1: Research suggests that deoxyribonucleic acid (DNA) is a major target for this compound's phototoxic effects. [] This is supported by studies demonstrating the formation of covalent monoadducts between this compound and purified DNA from the fungus Mucor hiemalis upon exposure to long-wave ultraviolet (UV) light. []

Q2: Does this compound induce interstrand crosslinks in DNA?

A2: Contrary to earlier findings, this compound has been shown to be incapable of forming interstrand crosslinks in native DNA. [] This suggests that this compound acts as a monofunctional photoreagent towards DNA in vitro. []

Q3: How does this compound affect mast cell activation?

A3: this compound has been shown to inhibit mast cell activation by targeting the Mas-related G protein-coupled receptor member X2 (MrgX2) receptor. [] This inhibition suppresses the release of histamine and inflammatory mediators, effectively reducing anaphylactoid reactions. []

Q4: How does this compound impact macrophage polarization in the context of atopic dermatitis?

A4: this compound exhibits anti-inflammatory effects by inhibiting M1 macrophage polarization and promoting autophagy in a mouse model of atopic dermatitis. [] This effect contributes to the suppression of skin inflammation and a reduction in the release of pro-inflammatory cytokines. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C12H9NO2 and a molecular weight of 199.20 g/mol.

Q6: How do structural modifications of this compound affect its biological activity?

A6: Studies on the structure-activity relationship of this compound and its derivatives are ongoing. One study showed that the addition of a hydroxyl group at the 8-position of this compound resulted in a compound with reduced mutagenicity compared to the parent compound. [] Further research is needed to fully elucidate the impact of specific structural modifications on this compound's activity, potency, and selectivity.

Q7: How is this compound absorbed and metabolized in rats?

A7: Studies in rats have shown that this compound is metabolized via its hepatic cytochrome P-450 system. [, ] Metabolites identified include dictamnic acid, demethyl-dictamnine, and hydroxythis compound. [, ]

Q8: How do the pharmacokinetic properties of this compound differ between oral and intravenous administration in rats?

A8: A study using a UPLC-MS/MS method to quantify this compound levels in rat plasma after oral and intravenous administration would provide insights into its pharmacokinetic properties and bioavailability. []

Q9: Does this compound exhibit antibacterial activity against uropathogenic Escherichia coli (UPEC)?

A9: While this compound doesn't directly kill UPEC, it effectively inhibits its adhesion to and invasion of uroepithelial cells. [] This effect is attributed to this compound's ability to disrupt the structure of bacterial fimbriae and downregulate adhesion-related genes in both UPEC and uroepithelial cells. []

Q10: What are the effects of this compound on atopic dermatitis-like skin lesions in mice?

A10: this compound has been shown to ameliorate 2,4-dinitrofluorobenzene (DNFB)-induced atopic dermatitis-like skin lesions in mice. [] This effect is linked to its ability to inhibit M1 macrophage polarization and promote autophagy. []

Q11: How does this compound affect allergic rhinitis in a mouse model?

A11: this compound demonstrates anti-inflammatory effects in an ovalbumin-induced murine allergic rhinitis model. [] It reduces allergic reactions, decreases nasal rubbing and sneezing frequency, and inhibits the activation of mast cells via the LYN kinase-mediated signaling pathway. []

Q12: Does this compound exhibit antifungal activity?

A12: Yes, this compound displays in vitro antifungal activity against Candida albicans, inhibiting its growth cycle. [] The minimum inhibitory concentration (MIC) of this compound against C. albicans was found to be 312.5 μg/mL. []

Q13: Does this compound exhibit any toxic effects?

A13: While this compound possesses various pharmacological activities, studies have reported potential toxicity. Research indicates that this compound can induce dose-dependent hepatotoxicity in mice, particularly in females. [] This hepatotoxicity is attributed to lipid metabolism disorders and oxidative stress. []

Q14: Which components of Cortex Dictamni are potentially hepatotoxic?

A14: Studies suggest that this compound, obakunone, and fraxinellone may contribute to the hepatotoxicity of Cortex Dictamni extracts. [] Among these, this compound is considered the most potentially hepatotoxic component. []

Q15: What analytical techniques are used to quantify this compound?

A15: Several analytical methods have been employed to characterize and quantify this compound, including:

- High-performance liquid chromatography (HPLC): Used to isolate, identify, and quantify this compound in plant extracts and biological samples. [, , , ]

- Gas chromatography-mass spectrometry (GC-MS): Used to identify and characterize this compound metabolites in vitro and in vivo. [, , ]

- Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Employed to develop a rapid and sensitive method for quantifying this compound levels in rat plasma. []

- 1H nuclear magnetic resonance (NMR) spectroscopy: Utilized as a convenient and accurate method for the quantitative determination of this compound in Dictamni Cortex. []

Q16: What is the role of cytochrome P450 3A4 (CYP3A4) in this compound-induced hepatotoxicity?

A16: Research suggests that CYP3A4 plays a significant role in the metabolic activation of this compound, contributing to its hepatotoxic effects. [] Inhibition of CYP3A4 has been shown to alleviate this compound-induced liver injury both in vitro and in vivo, while induction of CYP3A4 exacerbates the toxicity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.